molecular formula C10H12FN B3142426 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 50396-67-3

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3142426
CAS No.: 50396-67-3
M. Wt: 165.21 g/mol
InChI Key: QGXGKEKGGSRYFJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position distinguishes this compound from other tetrahydroisoquinolines. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated benzylamines and aldehydes, followed by cyclization reactions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .

Comparison with Similar Compounds

  • 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline
  • Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Comparison: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXGKEKGGSRYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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